Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxyphenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-3-12-31-26(30)23-16(2)27-21-14-19(17-8-5-4-6-9-17)15-22(29)25(21)24(23)18-10-7-11-20(28)13-18/h4-11,13,19,24,27-28H,3,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYNZVZYCWKKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386445 | |
| Record name | ST017292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-41-5 | |
| Record name | ST017292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a β-keto ester to form the hexahydroquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced quinoline derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core may intercalate with DNA, affecting gene expression and cellular functions. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester may provide different pharmacokinetic properties compared to ethyl or methyl esters, making it a compound of interest for further research and development.
Biological Activity
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 450.50 g/mol. The structure features a hexahydroquinoline core with various substituents that influence its biological activity.
Anticancer Activity
Recent studies indicate that hexahydroquinoline derivatives exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in various cancer cell lines through the activation of apoptotic signaling pathways. In vitro studies demonstrated that it effectively inhibited the proliferation of pancreatic cancer cells (PANC-1) and breast cancer cells (MCF-7) with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PANC-1 | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest |
Antioxidant Activity
The compound exhibits notable antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests have shown that it effectively neutralizes free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). In vivo studies using animal models of inflammation demonstrated a significant reduction in edema and inflammatory markers following treatment with the compound.
The biological activities of this compound are attributed to several mechanisms:
- Apoptotic Pathways : The compound activates caspases and modulates Bcl-2 family proteins leading to programmed cell death in cancer cells.
- Antioxidant Defense : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Cytokine Modulation : The inhibition of NF-kB signaling pathway reduces the production of inflammatory cytokines.
Study 1: Anticancer Efficacy
A study by researchers evaluated the effects of this compound on human pancreatic cancer cells. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis confirmed by flow cytometry analysis.
Study 2: Antioxidant Properties
In another investigation focused on antioxidant capacity, the compound was tested against various free radical-generating systems. It exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
